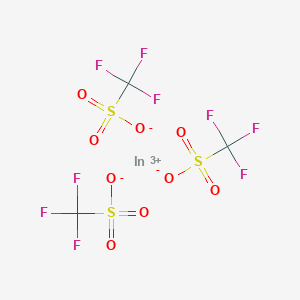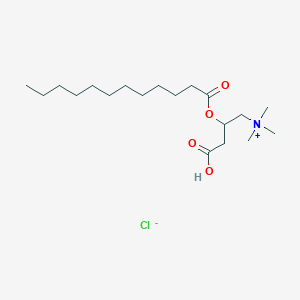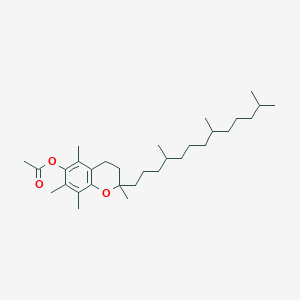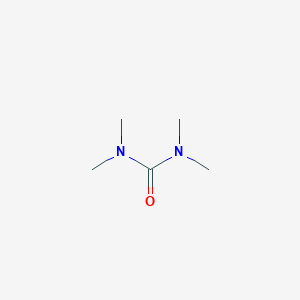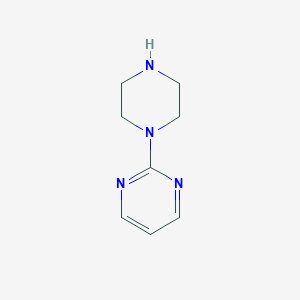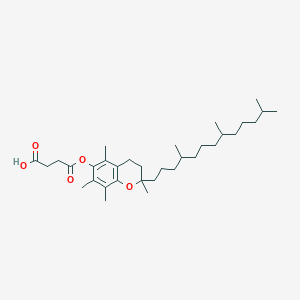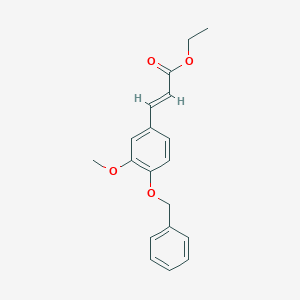
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate
Descripción general
Descripción
“(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate” is a chemical compound with the CAS Number: 38157-08-3. It has a molecular weight of 312.37 and its IUPAC name is ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]acrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3. Its boiling point is estimated to be 600.9±55.0 °C at 760 mmHg. The compound has a molar refractivity of 118.2±0.4 cm^3. It has 7 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .Aplicaciones Científicas De Investigación
-
(E)-3-(4-(Benzyloxy)phenyl)acrylic acid
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions due to its unique structure .
- Methods of Application : The specific methods of application can vary depending on the reaction. Typically, it’s used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, this compound can help facilitate certain types of chemical reactions .
-
Poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT)
- Scientific Field : Material Science
- Application Summary : PEDT is a highly valuable electric and electronic material. It has various industrial applications .
- Methods of Application : The application methods depend on the specific use case. It can be applied in the form of its water-based complex with poly(styrene sulfonic acid) .
- Results or Outcomes : The outcomes include improved performance in various electronic and electric applications .
-
Chalcone Based Materials
- Scientific Field : Chemistry
- Application Summary : Chalcone based materials, such as (E)-3-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, have been designed and synthesized for various applications .
- Methods of Application : These materials are synthesized through specific chemical reactions .
- Results or Outcomes : The outcomes of these syntheses are novel chalcone based materials with potential for various applications .
-
Corrosion and Photocrosslinking Applications
- Scientific Field : Material Science
- Application Summary : Chalcone based materials have been used for corrosion and photocrosslinking applications .
- Methods of Application : These materials are synthesized through a standard Claisen–Schmidt condensation reaction .
- Results or Outcomes : The outcomes include different surface morphologies obtained from SEM (Scanning Electron Microscopy) analysis. Single crystal XRD studies indicate a monoclinic system with a space group of P 2 1 / c. Thermal studies such as TGA, DSC and HOPM revealed good thermal stability, crystallinity and phase changing properties of material III .
-
Pharmaceutical Testing
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Compounds like (E)-3-(4-(Benzyloxy)phenyl)acrylic acid are used for pharmaceutical testing .
- Methods of Application : The specific methods of application can vary depending on the test. Typically, it’s used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific test. In general, this compound can help facilitate certain types of pharmaceutical tests .
-
Photocrosslinking Applications
- Scientific Field : Material Science
- Application Summary : Chalcone based materials have been used for photocrosslinking applications .
- Methods of Application : These materials are synthesized through a standard Claisen–Schmidt condensation reaction .
- Results or Outcomes : The outcomes include different surface morphologies obtained from SEM (Scanning Electron Microscopy) analysis. Single crystal XRD studies of chalcone III indicate a monoclinic system with a space group of P 2 1 / c. Thermal studies such as TGA, DSC and HOPM revealed good thermal stability, crystallinity and phase changing properties of material III .
-
Pharmaceutical Testing
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Compounds like (E)-3-(4-(Benzyloxy)phenyl)acrylic acid are used for pharmaceutical testing .
- Methods of Application : The specific methods of application can vary depending on the test. Typically, it’s used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific test. In general, this compound can help facilitate certain types of pharmaceutical tests .
-
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry
- Application Summary : Benzylic compounds, which include (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, can undergo oxidation and reduction reactions .
- Methods of Application : These reactions typically involve the use of specific reagents and conditions .
- Results or Outcomes : The outcomes can include the formation of new compounds, which can be used in further reactions .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
ethyl (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANFNAQSNYBICG-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate | |
CAS RN |
38157-08-3 | |
| Record name | 3-(4-BENZYLOXY-3-METHOXY-PHENYL)-ACRYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)
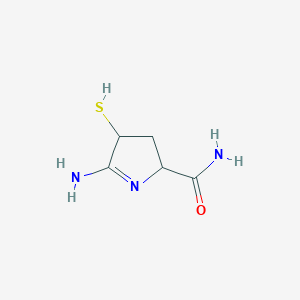
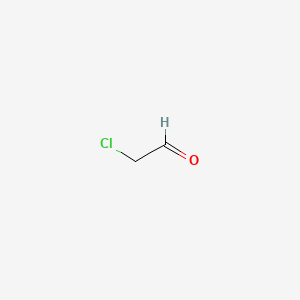
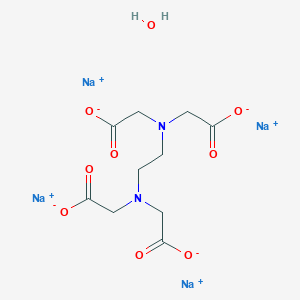
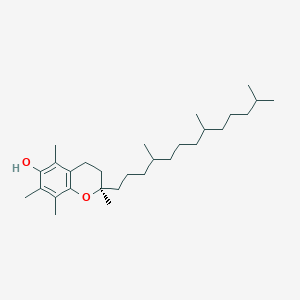
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
